4-Bromo-2-methoxy-1-methacryloylbenzene
Description
4-Bromo-2-methoxy-1-methacryloylbenzene is a substituted benzene derivative featuring a bromine atom at the para position (C4), a methoxy group at the ortho position (C2), and a methacryloyl group (CH₂=C(CH₃)CO-) at the meta position (C1). This compound is hypothesized to serve as a reactive intermediate in polymer chemistry or organic synthesis due to the methacryloyl group’s propensity for radical polymerization. Instead, the analysis below focuses on structurally similar brominated and methoxylated benzene derivatives, which share key functional groups and reactivity patterns.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C11H11BrO2/c1-7(2)11(13)9-5-4-8(12)6-10(9)14-3/h4-6H,1H2,2-3H3 |
InChI Key |
DCSNKYMMGJBTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=C(C=C(C=C1)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds, derived from the evidence, share structural similarities with 4-Bromo-2-methoxy-1-methacryloylbenzene, differing primarily in substituent groups and positions. Key comparisons include synthesis routes, applications, and safety profiles.
Table 1: Structural and Functional Comparison of Brominated Methoxybenzenes
Key Differentiators
Substituent Effects :
Thermal Stability : Methoxy groups generally improve solubility but reduce thermal stability compared to halogens like chlorine .
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